3,5-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-4-sulfonamide
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Overview
Description
3,5-dimethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)isoxazole-4-sulfonamide is a complex organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)isoxazole-4-sulfonamide typically involves multi-step organic reactions. One common method involves the cycloaddition reaction of N-methyl-C-arylnitrones with N-substituted maleimides . Another approach is the reaction of terminal alkynes with n-BuLi, followed by aldehydes, molecular iodine, and hydroxylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvents, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)isoxazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups.
Scientific Research Applications
3,5-dimethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)isoxazole-4-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)isoxazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and have similar biological activities.
Isoxazole derivatives: These compounds share the isoxazole ring structure and have diverse therapeutic applications.
Uniqueness
3,5-dimethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)isoxazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C15H17N3O4S |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
3,5-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-4-sulfonamide |
InChI |
InChI=1S/C15H17N3O4S/c1-10-15(11(2)22-16-10)23(20,21)17-12-5-3-6-13(9-12)18-8-4-7-14(18)19/h3,5-6,9,17H,4,7-8H2,1-2H3 |
InChI Key |
BFTLHWQPKBMLGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC(=CC=C2)N3CCCC3=O |
Origin of Product |
United States |
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